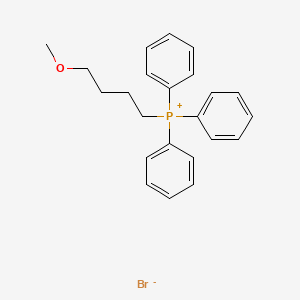
(4-Methoxybutyl)triphenylphosphonium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxybutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H26BrOP. It is a member of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions .
Vorbereitungsmethoden
The synthesis of (4-Methoxybutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methoxybutyl bromide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
(4-Methoxybutyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azides to form triazoles.
Common reagents used in these reactions include azides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Methoxybutyl)triphenylphosphonium bromide has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the investigation of mitochondrial function and dynamics.
Wirkmechanismus
The mechanism of action of (4-Methoxybutyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, it can exert its effects by interacting with mitochondrial proteins and disrupting their function, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
(4-Methoxybutyl)triphenylphosphonium bromide can be compared with other similar compounds such as:
(4-Bromobutyl)triphenylphosphonium bromide: This compound has a similar structure but with a bromobutyl group instead of a methoxybutyl group.
(4-Carboxybutyl)triphenylphosphonium bromide: This compound has a carboxybutyl group and is used in the delivery of pro-apoptotic peptides into mitochondria.
The uniqueness of this compound lies in its methoxy group, which can influence its solubility, reactivity, and interaction with biological systems .
Eigenschaften
Molekularformel |
C23H26BrOP |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
4-methoxybutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-24-19-11-12-20-25(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KMZUQFOWWCIPCL-UHFFFAOYSA-M |
Kanonische SMILES |
COCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















